molecular formula C3H8OZr B1587489 Zirconium(4+) propan-2-olate CAS No. 2171-98-4

Zirconium(4+) propan-2-olate

Cat. No. B1587489
Key on ui cas rn: 2171-98-4
M. Wt: 151.32 g/mol
InChI Key: ZJJWXAUNWSORPB-UHFFFAOYSA-N
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Patent
US07939685B2

Procedure details

A chiral zirconium complex was prepared by stirring zirconium(IV) isopropoxide (0.0345 g, 0.089 mmol) with 2,2′-[(1S,2S)-1,2-cyclohexanediylbis(iminomethylene)]bis[4,6-bis(1,1-dimethylethyl)phenol] (Formula IIIc wherein R6 is C(CH3)3, 0.0613 g, 0.11 mmol) in toluene (2 mL) at ambient temperature. After stirring overnight, the homogeneous solution was evaporated to dryness in vacuo, and the residue redissolved in toluene (1.34 g). Methyl 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylate (0.250 g, 1.11 mmol) (Formula IIa wherein R1 is OCH3 and R4 is Cl) was added to the toluene solution, the solution was heated to 55° C., and then an aqueous solution of tert-butyl hydroperoxide (70%, 0.316 g, 2.46 mmol) was added. After 2 hours at 55° C., the solution was diluted with acetonitrile (11.5 mL) Analysis by quantitative and chiral HPLC showed 100% conversion of methyl 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylate, forming methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate in 84% yield (84% chemoselectivity) and 84% enantiomeric excess of the 5-enantiomer.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.316 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.5 mL
Type
solvent
Reaction Step Four
Name
2,2′-[(1S,2S)-1,2-cyclohexanediylbis(iminomethylene)]bis[4,6-bis(1,1-dimethylethyl)phenol]
Quantity
0.0613 g
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
zirconium(IV) isopropoxide
Quantity
0.0345 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C@H]1(NCC2C=C(C(C)(C)C)C=C(C(C)(C)C)C=2O)CCCC[C@@H]1NCC1C=C(C(C)(C)C)C=C(C(C)(C)C)C=1[OH:23].[Cl:41][C:42]1[CH:43]=[C:44]2[C:48](=[CH:49][CH:50]=1)[C:47](=[O:51])[CH:46]([C:52]([O:54][CH3:55])=[O:53])[CH2:45]2.C(OO)(C)(C)C>C1(C)C=CC=CC=1.C(#N)C.CC(C)[O-].[Zr+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Cl:41][C:42]1[CH:43]=[C:44]2[C:48](=[CH:49][CH:50]=1)[C:47](=[O:51])[C:46]([OH:23])([C:52]([O:54][CH3:55])=[O:53])[CH2:45]2 |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC=1C=C2CC(C(C2=CC1)=O)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.316 g
Type
reactant
Smiles
C(C)(C)(C)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2CC(C(C2=CC1)=O)C(=O)OC
Step Four
Name
Quantity
11.5 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
2,2′-[(1S,2S)-1,2-cyclohexanediylbis(iminomethylene)]bis[4,6-bis(1,1-dimethylethyl)phenol]
Quantity
0.0613 g
Type
reactant
Smiles
[C@H]1([C@H](CCCC1)NCC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)NCC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
zirconium(IV) isopropoxide
Quantity
0.0345 g
Type
catalyst
Smiles
CC([O-])C.[Zr+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A chiral zirconium complex was prepared
CUSTOM
Type
CUSTOM
Details
the homogeneous solution was evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in toluene (1.34 g)
WAIT
Type
WAIT
Details
After 2 hours at 55° C.
Duration
2 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C2CC(C(C2=CC1)=O)(C(=O)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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